molecular formula C10H13Cl2N3 B2565038 [3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride CAS No. 1432679-81-6

[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2565038
CAS No.: 1432679-81-6
M. Wt: 246.14
InChI Key: GUQHZURIOOYJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1H-Imidazol-2-yl)phenyl]methanamine dihydrochloride is a synthetic organic compound featuring a phenyl ring substituted at the meta-position with an imidazol-2-yl group and a methanamine moiety. The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for pharmacological applications. Its molecular formula is C10H12Cl2N3, with a molecular weight of 246.14 g/mol . The compound is utilized in medicinal chemistry as a building block for targeting enzymes or receptors, particularly those involving histaminergic or imidazole-related pathways.

Properties

IUPAC Name

[3-(1H-imidazol-2-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;;/h1-6H,7,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQHZURIOOYJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CN2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-81-6
Record name 1-[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the imidazole ring or the phenyl group, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features an imidazole ring linked to a phenyl group via a methanamine moiety. This structural configuration enhances its solubility and stability, making it suitable for various experimental applications. The dihydrochloride salt form further increases its utility in biological studies by improving its pharmacokinetic properties.

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, especially in developing pharmaceuticals and agrochemicals.
  • Chemical Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

  • Biological Activity : Research indicates potential antimicrobial and antifungal properties. The imidazole structure is known for its efficacy against various pathogens.
  • Enzyme Inhibition : It can inhibit specific enzymes by coordinating with metal ions, influencing metabolic pathways.

Medicine

  • Therapeutic Potential : Ongoing studies explore its use as a therapeutic agent for diseases such as cancer and infections. The compound has shown cytotoxic effects on cancer cell lines like HCT-116 and MCF-7.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of this compound:

Antitumor Activity

Research has indicated that [3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
HCT-1163.6 - 5.0G0/G1 and G2/M arrest
MCF-74.5 - 7.5Apoptosis induction

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against several pathogens:

PathogenZone of Inhibition (mm)
Staphylococcus aureus23
Escherichia coli21

Anti-inflammatory Effects

Studies suggest that it may inhibit vascular adhesion protein-1 (VAP-1), which could be beneficial in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
[3-(1H-Imidazol-2-yl)phenyl]methanamine dihydrochloride (Target Compound) C10H12Cl2N3 246.14 Meta-substituted phenyl, imidazol-2-yl, dihydrochloride salt
1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine dihydrochloride C14H15Cl2N3 296.20 Benzimidazole core (larger aromatic system), phenyl group
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride C10H14Cl2N3 250.15 Ethyl linker, methyl-substituted benzimidazole
(4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride C10H12Cl2N3 246.14 Para-substituted phenyl, imidazol-2-yl
[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride C10H12Cl3N3 271.58 Chloro substituent, imidazol-1-yl attachment
2-(1H-Imidazol-2-yl)ethanamine dihydrochloride C5H11Cl2N3 184.07 Ethyl linker, lacks phenyl ring
Key Observations:
  • Substitution Position : The target compound’s meta-substituted phenyl group contrasts with the para-substituted analog in , which may alter electronic distribution and steric interactions.
  • Imidazole Attachment : Compounds with imidazol-1-yl substitution (e.g., ) exhibit distinct electronic properties compared to imidazol-2-yl derivatives due to differences in nitrogen atom positioning.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dihydrochloride salt form in the target compound enhances aqueous solubility compared to freebase analogs (e.g., imidazole-2-yl methanamines without salt forms ).
  • Stability : Similar to , the compound is stable under standard storage conditions but may degrade upon exposure to strong oxidizers.

Research and Application Insights

  • Receptor Targeting : Structural analogs with benzimidazole cores (e.g., ) are explored for GPCR modulation, whereas the target compound’s phenyl-imidazole scaffold may favor kinase inhibition.
  • Toxicology: Limited acute toxicity data exist, but standard safety protocols for handling amines and hydrochlorides apply (e.g., PPE usage, ventilation ).

Biological Activity

The compound [3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride, a derivative of imidazole, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and antiviral activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring attached to a phenyl group. The presence of the imidazole moiety is significant as it is known to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to [3-(1H-imidazol-2-yl)phenyl]methanamine exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for related imidazole derivatives against various bacterial strains have been reported. One study found MIC values ranging from 4.69 to 22.9 µM for Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and from 2.33 to 156.47 µM for Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Bacterial StrainMIC (µM) Range
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively investigated. One study highlighted that certain imidazole compounds could inhibit the growth of cancer cell lines by targeting specific enzymes involved in cancer progression .

  • Case Study : A derivative exhibited an IC50 value of approximately 9 µM against cancer cell lines, indicating promising anticancer activity .

Antiviral Activity

Imidazole derivatives have also shown potential as antiviral agents. For instance, one study focused on diphenyl-1H-imidazole analogs that demonstrated inhibitory effects against SARS-CoV-2, with IC50 values ranging from 7.4 to 12.6 µM against various viral strains .

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors:

  • The imidazole ring can coordinate with metal ions in enzyme active sites, influencing their catalytic activity.
  • It may also modulate pathways involved in immune response and cell signaling, contributing to its antimicrobial and anticancer effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives:

  • Modifications on the phenyl ring or the imidazole structure can significantly alter potency and selectivity against various targets.
  • For instance, substituents on the phenyl ring have been shown to enhance antimicrobial activity, while specific substitutions on the imidazole ring can improve anticancer efficacy .

Q & A

Q. Basic

  • Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
  • Storage : Keep in sealed glass containers at 2–8°C in dry, dark conditions. Incompatible with strong oxidizers (e.g., peroxides, chlorates) .
  • Spills : Neutralize with sodium bicarbonate, collect with inert absorbents (e.g., vermiculite), and dispose as hazardous waste .

How can reaction yields be optimized when using different bases in the synthesis of this compound?

Advanced
Yield optimization depends on base selection and reaction kinetics:

  • Hunig’s base (diisopropylethylamine) : Provides higher yields (~75%) due to reduced side reactions in polar solvents (e.g., DMSO) .
  • Triethylamine : Lower yields (~60%) due to competing elimination pathways.
  • Kinetic control : Lower temperatures (50°C) favor imidazole coupling, while higher temperatures (100°C) may degrade intermediates.
    Use HPLC-MS to monitor reaction progress and adjust stoichiometry (1.2–1.5 eq base) for maximal conversion .

How should discrepancies in spectroscopic data (e.g., NMR shifts) between batches be resolved?

Q. Advanced

  • Batch variability : Trace moisture in DMSO-d6 can cause peak broadening. Dry solvents over molecular sieves.
  • Tautomerism : Imidazole protons (e.g., δ 7.60 vs. 8.90) may shift due to pH; confirm sample preparation in acidic conditions (pH < 4) .
  • Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .

What strategies are effective for assessing the biological activity of this compound?

Q. Advanced

  • Antifungal assays : Test against Candida albicans (MIC via broth microdilution) and Aspergillus fumigatus (agar diffusion) .
  • Cellular uptake : Use fluorescent labeling (e.g., FITC conjugation) and confocal microscopy to evaluate intracellular accumulation in mammalian cell lines.
  • SAR studies : Modify the phenyl or imidazole substituents to correlate structure with activity (e.g., EC50 values in kinase inhibition assays) .

How can environmental stability and degradation pathways of this compound be evaluated?

Q. Advanced

  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions and monitor degradation via LC-TOF-MS to identify byproducts (e.g., imidazole ring cleavage products) .
  • Hydrolysis : Conduct accelerated stability studies at pH 3–9 and 40°C. The dihydrochloride salt shows increased stability at pH 4–6 .
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC50 values. Predicted logP (~1.5) suggests moderate bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.